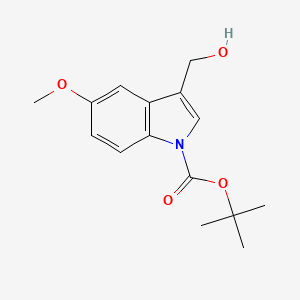

1-Boc-3-Hydroxymethyl-5-methoxyindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Boc-3-Hydroxymethyl-5-methoxyindole" is not directly mentioned in the provided papers, but it is related to the broader class of indole derivatives that are the subject of the research. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. They are characterized by a benzene ring fused to a pyrrole ring and are important in medical chemistry due to their pharmacological properties .

Synthesis Analysis

The synthesis of indole derivatives can vary based on the desired substitution pattern on the indole core. For instance, the paper titled "Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors" discusses the synthesis of a compound with a trimethoxybenzoyl group and different substituents at positions C-4 to C-7 on the indole ring . Another approach is described in "A Facile Synthesis of 1-Substituted 3-Alkoxy-1H-isoindoles Based on the Reaction of 2-(Dialkoxymethyl)phenyllithiums with Nitriles, Followed by Acid-Catalyzed Cyclization," where 1-substituted 3-alkoxy-1H-isoindoles are synthesized through a two-step process involving phenyllithium compounds and nitriles . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The paper "2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole Under Basic Conditions" provides insights into the structure of a related compound through X-ray crystallographic analysis . The electronic structure of 5-hydroxyindole, which is structurally similar to 5-methoxyindole, has been studied in both gas phase and solvation states, highlighting the importance of hydrogen bonding and electronic transitions . These studies can inform the understanding of the molecular structure of this compound, particularly in terms of electronic distribution and potential interaction sites.

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions that modify their structure and biological properties. The alkylation reaction described in the paper on 2-hydroxyindole compounds shows how the introduction of alkyl groups can lead to significant structural changes . Similarly, the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles involves the alkylation of the indole nitrogen, demonstrating the versatility of indole chemistry . These reactions are relevant to the potential chemical modifications of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorimetric determination of biogenic 5-hydroxy- and 5-methoxyindoles using high-performance liquid chromatography indicates the sensitivity of these compounds to detection methods and their fluorescence properties . The study on the electronic structure of 5-hydroxyindole provides further details on the absorption and emission spectrum, which are important for understanding the photophysical properties of indole derivatives . These properties are essential for the practical applications of this compound, such as in biological assays or material sciences.

Wissenschaftliche Forschungsanwendungen

Phytoalexin Synthesis

1-t-Boc-4-methoxyindole-3-glucosinolate transforms under acidic conditions to yield rapalexin A, a potent phytoalexin. This represents the first biomimetic synthesis of rapalexin A via a Lossen type rearrangement. Additionally, under basic conditions, a novel 1-thioimidocarbonyl-β-d-glucopyranose heterocyclic system is produced through a Neber type rearrangement (Pedras, To, & Schatte, 2016).

Electrosynthesis of Poly(5-methoxyindole) Films

Free-standing poly(5-methoxyindole) (P5MIn) films, displaying good electrochemical behavior and thermal stability, were synthesized via direct anodic oxidation of 5-methoxyindole. These films are noted for their insolubility in water, acetone, and tetrahydrofuran, and exhibit promising blue fluorescence properties (Nie, Zhang, Xu, & Zhang, 2008).

Synthesis of Scalaridine A

An iridium-catalyzed, directed C–H borylation of N-Boc-5-methoxyindole enabled the synthesis of the pyridine-linked bisindole alkaloid scalaridine A. This process, involving a double Suzuki–Miyaura cross-coupling reaction, provides a new approach to constructing the heteroaromatic framework of this natural product (Kim & Sperry, 2015).

Indium Trichloride Catalyzed Self-Addition of Indoles

Indole and its 5-methoxyindole derivatives undergo self-addition in the presence of anhyd indium trichloride to yield indolylindoline derivatives. This process demonstrates a novel synthetic pathway for creating complex indole structures (Pal, Giri, & Jaisankar, 2005).

Wirkmechanismus

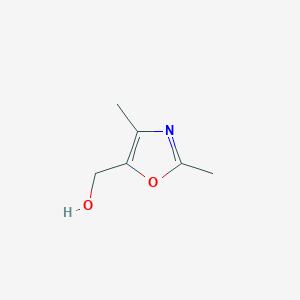

1-Boc-3-Hydroxymethyl-5-methoxyindole

, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate , is a chemical compound with the molecular formula C15H19NO4 . Here is an overview of its mechanism of action:

Target of Action

It’s known to be a reactant for the preparation of various compounds , suggesting its potential role in multiple biochemical processes.

Mode of Action

This compound is used as a reactant in several chemical reactions, including asymmetric intramolecular Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst, and Suzuki-Miyaura coupling reaction . These reactions suggest that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

The compound is involved in the synthesis of fluorescent pyrimidopyrimidoindole nucleosides, novel conformationally restricted β- and γ-amino acids, and 2- (Indolyl) borates, silanes, and silanols . It’s also used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .

Pharmacokinetics

It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Given its role as a reactant in the synthesis of various compounds , it can be inferred that its action results in the formation of these compounds.

Action Environment

The compound should be kept in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

600136-09-2 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)